molecular formula C18H13BrN2O3 B2651623 2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 902880-36-8

2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B2651623
CAS No.: 902880-36-8
M. Wt: 385.217
InChI Key: YAXWBPDJGKGPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a fused heterocyclic compound featuring a chromeno[2,3-d]pyrimidinone core substituted with a 5-bromo-2-hydroxyphenyl group at position 2 and a methyl group at position 5. This scaffold is synthesized via condensation reactions involving aminocyanochromene intermediates and formamidine acetate, a method widely employed for chromeno[2,3-d]pyrimidines .

Properties

IUPAC Name

2-(5-bromo-2-hydroxyphenyl)-7-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3/c1-9-2-5-15-10(6-9)7-13-17(23)20-16(21-18(13)24-15)12-8-11(19)3-4-14(12)22/h2-6,8,22H,7H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXWBPDJGKGPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=O)NC(=N3)C4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be replaced by hydrogen through reduction reactions using reagents like palladium on carbon and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(5-bromo-2-oxophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one.

    Reduction: Formation of 2-(2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The chromeno-pyrimidine core may also interact with other biomolecules, affecting various cellular pathways and processes.

Comparison with Similar Compounds

Chromeno[2,3-d]pyrimidines with Halogen Substituents

Compounds such as 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine (8a) share the chromeno[2,3-d]pyrimidine core but differ in substituents. Key comparisons:

  • Biological Activity : Chlorinated analogs in were evaluated for antibacterial activity, while brominated derivatives like the target compound may exhibit improved binding affinity due to heavier halogens .

Table 1: Halogen-Substituted Chromeno[2,3-d]pyrimidines

Compound Substituents Molecular Weight (g/mol) Key Biological Activity
Target Compound 5-Br, 2-OH, 7-Me ~425 Under investigation
8a 2-Cl, 5-Cl, 4-hydrazinyl ~480 Antibacterial

Pyrido[2,3-d]pyrimidinones with Hydrazinyl Schiff Bases

Derivatives like 2-[2-(4-fluorobenzylidene)hydrazinyl]-5-phenyl-7-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (5b) and 2-(2-(4-chloro-benzylidene)hydrazinyl)-5-(3,4-dimethoxyphenyl)-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (5a) feature hydrazinyl linkages absent in the target compound.

  • Structural Impact : Hydrazinyl groups introduce additional NH moieties, enhancing hydrogen-bonding capacity (IR peaks at ~3379 cm⁻¹ for NH in vs. ~1667 cm⁻¹ for CO in the target compound).
  • Synthetic Routes : Schiff base formation in and involves refluxing hydrazines with aldehydes, contrasting with the target’s condensation-based synthesis .

Table 2: Hydrazinyl vs. Hydroxyphenyl Derivatives

Compound Key Functional Groups IR Peaks (cm⁻¹) Synthesis Yield
Target Compound 2-OH, CO ~1667 (CO) Not reported
5b NH, CO, C=N 3379 (NH), 1667 (CO) 69%

Thieno[2,3-d]pyrimidine-Containing Hybrids

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one incorporates a sulfur-containing thieno[2,3-d]pyrimidine moiety, differing from the target’s oxygen-based chromeno ring.

  • Synthetic Catalysts : FeCl₃-SiO₂ was used in (75% yield), whereas the target compound’s synthesis likely employs milder conditions .

Morpholine-Based Pyrido[2,3-d]pyrimidinones

Compounds like 7a (7-(Morpholino(2-phenylhydrazono)methyl)-2-thioxo-5-(p-tolyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one) integrate morpholine rings, enhancing solubility via tertiary amine groups.

  • Solubility vs. Bioactivity : The target’s hydroxyl group may improve aqueous solubility, while morpholine derivatives prioritize membrane permeability .

Biological Activity

The compound 2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides an in-depth review of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure integrates a chromene and pyrimidine framework, which is known to influence its biological properties. The synthesis typically involves multi-step reactions that yield the final product with specific substitutions that enhance its activity.

Anticancer Properties

Research indicates that derivatives of compounds related to This compound exhibit significant anticancer activity. For instance, a related compound demonstrated high antiproliferative effects against various cancer cell lines, including:

Cell Line GI50 (µM)
Leukemic SR cells0.0351
Ovarian OVCAR-3 cells0.248

These findings suggest that the compound may possess similar or enhanced activity due to structural similarities and the presence of the bromine atom, which can modulate biological interactions .

The mechanism by which these compounds exert their effects often involves the inhibition of key cellular pathways associated with cancer cell proliferation. In particular, studies have shown that these compounds can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of related compounds on human hepatocellular carcinoma (HepG2) cells and non-tumorigenic murine fibroblasts (Balb/c 3T3). Results indicated that cancer cells were significantly more sensitive to these compounds compared to normal cells. The assays employed included MTT, Neutral Red Uptake (NRU), and Lactate Dehydrogenase (LDH) assays, revealing a pattern where normal cells exhibited lower membrane disintegration and mitochondrial inhibition compared to cancerous counterparts .

Case Studies

  • Study on Antiproliferative Effects : A study published in December 2020 reported on the synthesis of a series of pyrazolyl thiazolinones that included derivatives of 2-(5-bromo-2-hydroxyphenyl) structures. The results highlighted their effectiveness against multiple cancer cell lines, particularly noting the selective toxicity towards malignant cells over healthy ones .
  • Mechanistic Insights : Another investigation focused on the mechanisms underlying the cytotoxic effects observed in cancer cells. It was found that these compounds led to significant disruption of mitochondrial function and induced apoptosis pathways, which are critical for effective cancer treatment strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.